
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is an organic compound that features both borate and carbazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL typically involves a series of substitution reactions. One common method includes the Miyaura borylation reaction, where a halogenated carbazole derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL undergoes various chemical reactions, including:
Oxidation: The borate group can be oxidized to form boronic acids.
Reduction: The carbazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the borate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Potential use as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential as an enzyme inhibitor or ligand in drug design.
Mechanism of Action
The mechanism of action of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety can interact with aromatic systems through π-π stacking interactions, contributing to its functionality in materials science .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is unique due to its combination of borate and carbazole groups, which impart distinct chemical reactivity and potential applications. The presence of the carbazole moiety enhances its electronic properties, making it suitable for use in optoelectronic devices.
Properties
CAS No. |
809287-17-0 |
|---|---|
Molecular Formula |
C15H14BNO3 |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
6-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazol-2-ol |
InChI |
InChI=1S/C15H14BNO3/c1-17-14-5-2-10(16-19-6-7-20-16)8-13(14)12-4-3-11(18)9-15(12)17/h2-5,8-9,18H,6-7H2,1H3 |
InChI Key |
WJMVWNZDGQSCSO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC3=C(C=C2)N(C4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


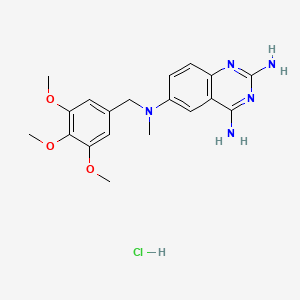
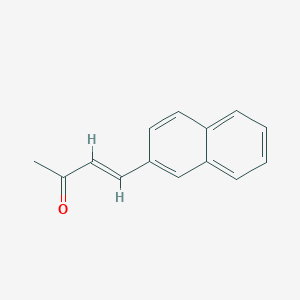
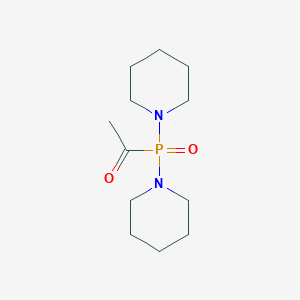
![2-[(10-Hydroxydecyl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B12520485.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)
![[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B12520495.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-Methoxy-7-(5-Methyl-1H-1,2,4-triazol-1-yl)-](/img/structure/B12520498.png)
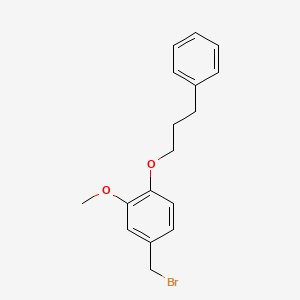
![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)
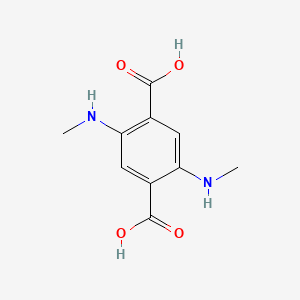

![2-(4-Fluorophenyl)-4-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B12520523.png)
![3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate](/img/structure/B12520533.png)
![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
